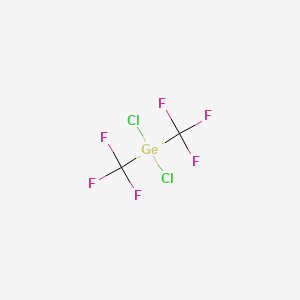
Dichlorobis(trifluoromethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(trifluoromethyl)germane is an organogermanium compound with the chemical formula C₂Cl₂F₆Ge It is characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a germanium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethylating agents. One common method is the reaction of germanium tetrachloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(trifluoromethyl)germane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The germanium center can be oxidized or reduced, leading to different oxidation states and potentially new compounds.
Addition Reactions: The trifluoromethyl groups can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organolithium or organomagnesium compounds for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under inert atmospheres to prevent moisture or oxygen from interfering with the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organogermanium compounds, while oxidation or reduction reactions can produce germanium compounds with different oxidation states.
Scientific Research Applications
Dichlorobis(trifluoromethyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Industry: The compound is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Dichlorobis(trifluoromethyl)germane involves its ability to participate in various chemical reactions due to the presence of reactive chlorine and trifluoromethyl groups. The germanium center can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the trifluoromethyl groups can influence the electronic properties of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(trifluoromethyl)silane: Similar to Dichlorobis(trifluoromethyl)germane but with a silicon center instead of germanium.
Dichlorobis(trifluoromethyl)tin: Contains a tin center and exhibits different reactivity compared to germanium compounds.
Dichlorobis(trifluoromethyl)lead:
Uniqueness
This compound is unique due to the presence of germanium, which imparts specific electronic and steric properties to the compound. The trifluoromethyl groups enhance its reactivity and stability, making it a valuable reagent in various chemical transformations.
Properties
CAS No. |
56593-14-7 |
|---|---|
Molecular Formula |
C2Cl2F6Ge |
Molecular Weight |
281.54 g/mol |
IUPAC Name |
dichloro-bis(trifluoromethyl)germane |
InChI |
InChI=1S/C2Cl2F6Ge/c3-11(4,1(5,6)7)2(8,9)10 |
InChI Key |
OXLBJBBJYOVQJV-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















